3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group, a pyrrolidinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with pyrrolidine and an appropriate oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and reduce the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminophenyl derivatives, while oxidation reactions can lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the design of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Additionally, the bromophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position.
3-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Similar structure with a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of the pyrrolidine ring
Properties
IUPAC Name |
3-(3-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10/h1,3-4,7,10,14H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMIXXMRIFZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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